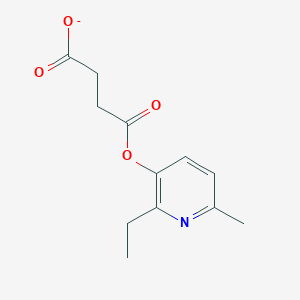
4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate is an organic compound characterized by a pyridine ring substituted with ethyl and methyl groups, linked to a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-ethyl-6-methylpyridine, is synthesized through alkylation of 2-methylpyridine with ethyl halides under basic conditions.
Esterification: The pyridine derivative is then reacted with 4-oxobutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups on the pyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products
Oxidation: Products include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or alkanes are typical products.
Substitution: Various substituted pyridine derivatives are formed.
科学研究应用
Chemistry
In chemistry, 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound is studied for its potential biological activity. Derivatives of pyridine are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(2-Methylpyridin-3-yl)oxy-4-oxobutanoate
- 4-(2-Ethylpyridin-3-yl)oxy-4-oxobutanoate
- 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxopentanoate
Uniqueness
4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate is unique due to the specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, making it a versatile compound for various applications.
属性
CAS 编号 |
137963-73-6 |
|---|---|
分子式 |
C12H14NO4- |
分子量 |
236.24 g/mol |
IUPAC 名称 |
4-(2-ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO4/c1-3-9-10(5-4-8(2)13-9)17-12(16)7-6-11(14)15/h4-5H,3,6-7H2,1-2H3,(H,14,15)/p-1 |
InChI 键 |
YCYTWLGKAQMDDS-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C(C=CC(=N1)C)OC(=O)CCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


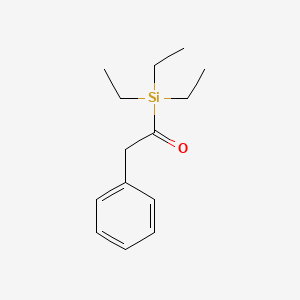
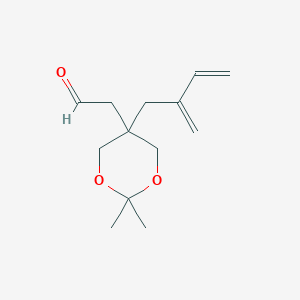
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
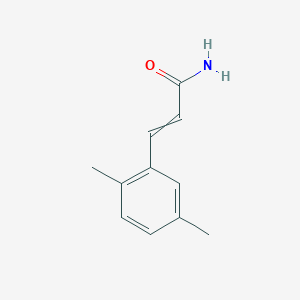

![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
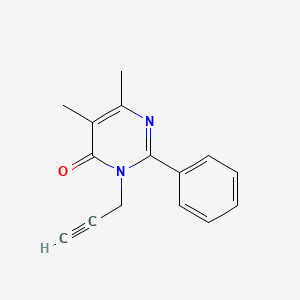
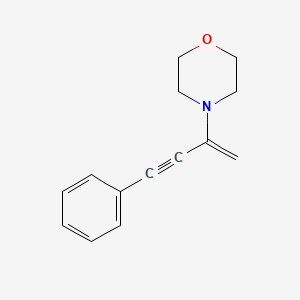
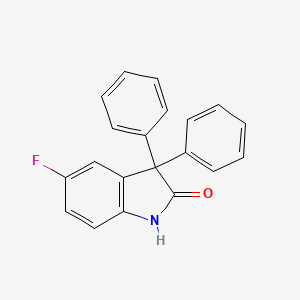
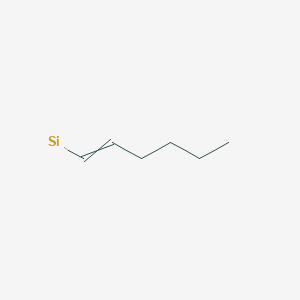
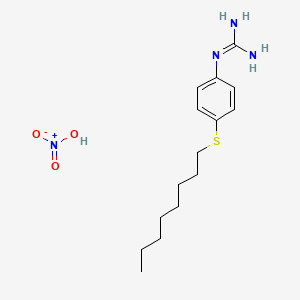
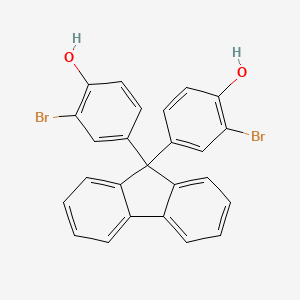
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
